molecular formula C16H13FN4O B2543657 N-(3-fluoro-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide CAS No. 1790196-83-6

N-(3-fluoro-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide

Cat. No. B2543657
CAS RN: 1790196-83-6
M. Wt: 296.305
InChI Key: PKIJFQYBSYEPCQ-UHFFFAOYSA-N
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Description

The compound "N-(3-fluoro-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide" is a derivative of 1H-1,2,3-triazole, a class of heterocyclic compounds known for their diverse range of biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with triazole and carboxamide groups have been synthesized and studied for their potential applications in various fields, including fluorescence and biological research , , .

Synthesis Analysis

The synthesis of triazole derivatives typically involves the condensation of various aromatic or heteroaromatic amines with isocyanates or other suitable precursors. For instance, the synthesis of 3-amino-4-morpholino-1H-indazole-1-carboxamide derivatives was achieved by condensing isocyanato-substituted benzene with morpholino-substituted indazole, followed by cyclization with hydrazine hydrate , . Although the exact synthesis route for "N-(3-fluoro-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide" is not provided, it is likely that a similar approach could be employed, with appropriate substitutions to achieve the desired fluoro and methyl groups on the phenyl ring.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, often substituted with various functional groups that can significantly influence the compound's properties. Crystallographic analysis is commonly used to determine the precise structure and conformation of these compounds , . The molecular structure of the compound would likely be analyzed using similar techniques to understand its conformation and potential interaction sites.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including Fries rearrangement, as demonstrated by the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through a microwave-assisted process . The reactivity of "N-(3-fluoro-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide" would be influenced by the electron-withdrawing fluoro group and the electron-donating methyl group, potentially affecting its behavior in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, fluorescence, and biological activity, are often closely related to their molecular structure. For example, 2-aryl-1,2,3-triazol-4-carboxylic acids have been shown to exhibit bright blue fluorescence, with photophysical properties sensitive to structural changes and the microenvironment . The presence of a fluoro group can also influence the acidity (pKa) of the compound, as seen in other fluorinated heterocycles . The physical and chemical properties of "N-(3-fluoro-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide" would need to be empirically determined to fully understand its potential applications.

Scientific Research Applications

Synthesis and Antitumor Activity

Compounds similar to N-(3-fluoro-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide have been synthesized with the aim of inhibiting the proliferation of cancer cell lines. For instance, the synthesis and crystal structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide demonstrated antitumor activities against certain cancer cell lines (Xuechen Hao et al., 2017).

Catalytic Synthesis

Research on the catalyst- and solvent-free synthesis of related compounds, such as 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, has been conducted to develop efficient synthetic routes. These studies include microwave-assisted synthesis and the exploration of the compound's structural and theoretical aspects (R. Moreno-Fuquen et al., 2019).

Biological Evaluation of Derivatives

The synthesis and biological evaluation of derivatives, such as 2-phenylthiazole-4-carboxamide derivatives, have shown potential as cytotoxic agents against various human cancer cell lines, indicating the therapeutic potential of compounds within this chemical family (A. Aliabadi et al., 2010).

Photophysical Properties and Applications

Studies on the photophysical properties of related compounds, like 5-amino-2-aryl-1,2,3-triazol-4-carboxylic acids, have shown that these compounds exhibit bright blue fluorescence with excellent quantum yields. This suggests potential applications as sensors for monitoring and controlling pH in biological research (Nikita E. Safronov et al., 2020).

Antimicrobial and Antitumor Activities

The exploration of enaminones as building blocks for the synthesis of substituted pyrazoles with antitumor and antimicrobial activities demonstrates the versatility of triazole derivatives in the development of new therapeutic agents (S. Riyadh, 2011).

Future Directions

The study of triazole compounds is a vibrant field due to their wide range of applications, especially in medicinal chemistry . Future research could explore the potential uses of this specific compound.

properties

IUPAC Name

N-(3-fluoro-2-methylphenyl)-5-phenyl-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O/c1-10-12(17)8-5-9-13(10)18-16(22)15-14(19-21-20-15)11-6-3-2-4-7-11/h2-9H,1H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIJFQYBSYEPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)C2=NNN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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